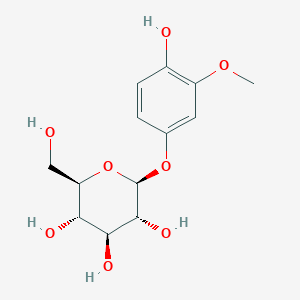

Tachioside

Description

from the linseed meal; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHACHAQJFTLZ-UJPOAAIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Tachioside from Botanical Sources

Abstract: Tachioside, a phenolic glycoside with notable antioxidant, anti-inflammatory, and α-glucosidase inhibitory properties, represents a compound of significant interest for pharmaceutical and nutraceutical development. This technical guide provides a comprehensive overview of the methodologies for the discovery, extraction, isolation, and structural elucidation of this compound from its natural plant sources. We delve into the causality behind experimental choices, from initial solvent extraction to high-resolution chromatographic purification and spectroscopic characterization. This document is intended for researchers, natural product chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the successful isolation of this promising bioactive molecule.

Introduction to this compound

This compound, chemically identified as 4-hydroxy-3-methoxy-phenyl-1-O-β-D-glucopyranose, is a naturally occurring phenolic glycoside.[1][2] Its structure consists of a hydroquinone derivative (vanillyl alcohol) linked to a glucose molecule via a glycosidic bond. This structure contributes to its significant bioactivities, which include potent antioxidant effects comparable to L-ascorbic acid, anti-obesity properties, and the ability to inhibit α-glucosidase.[2][3][4][5] Furthermore, studies have demonstrated its capacity to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages, indicating promising anti-inflammatory potential.[5][6] The growing body of evidence supporting its therapeutic relevance necessitates robust and efficient methods for its isolation from botanical matrices to enable further pharmacological investigation.

Natural Occurrence and Botanical Sources

This compound is distributed across a variety of plant species, often as a secondary metabolite.[7] The selection of the source material is a critical first step, directly impacting the yield and complexity of the isolation process. While it has been identified in numerous plants, some species contain significantly higher concentrations.

| Plant Species | Family | Part(s) Used | Key Reference(s) |

| Phyllostachys bambusoides | Gramineae | Culm (Stem) | [2][4] |

| Artemisia marschalliana | Asteraceae | Aerial Parts | [4] |

| Glycosmis pentaphylla | Rutaceae | Stems | [5][6] |

| Piper retrofractum | Piperaceae | Leaves | [3] |

| Atractylodes japonica | Asteraceae | Not Specified | [1] |

| Berchemia floribunda | Rhamnaceae | Not Specified | [1] |

| Pinus yunnanensis | Pinaceae | Bark | [5] |

Expert Insight: The culm of Phyllostachys bambusoides has been identified as a particularly rich source, making it an excellent candidate for large-scale isolation efforts.[2][4] The choice of plant part is crucial; for instance, in bamboo, the stem contains a high concentration of active ingredients.[4]

Extraction and Purification: A Strategic Workflow

The isolation of this compound from a complex plant matrix is a multi-step process designed to systematically remove undesirable compounds and enrich the target molecule. The moderately polar nature of this glycoside dictates the selection of appropriate solvents and chromatographic conditions.

Comparative Analysis of Extraction Techniques

The initial extraction aims to efficiently liberate this compound from the plant's cellular structures. The choice of method involves a trade-off between efficiency, cost, solvent consumption, and the potential for thermal degradation of the target compound.

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[8] | Simple, low cost, avoids thermal degradation. | Time-consuming, lower efficiency, large solvent volume. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent. | More efficient than maceration, exhaustive extraction. | Requires heat, potential for thermal degradation of labile compounds.[9] |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[8] | Faster, more efficient, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture.[8] | Very fast, highly efficient, reduced solvent use. | Requires specialized equipment, risk of overheating. |

Rationale: For laboratory-scale isolation, maceration with a polar solvent like methanol or ethanol is a reliable and straightforward starting point.[4][5] The solvent effectively solubilizes the glycoside while leaving behind highly non-polar and polymeric substances.

Detailed Protocol: Solvent Extraction and Fractionation

This protocol describes a robust method for obtaining a this compound-enriched fraction from dried plant material (e.g., P. bambusoides culm).

Step 1: Material Preparation

-

Grind the dried plant material into a coarse powder (approx. 20-40 mesh) to increase the surface area for extraction.

-

Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture, which can interfere with extraction efficiency.

Step 2: Maceration

-

Place 100 g of the dried powder into a 2 L Erlenmeyer flask.

-

Add 1 L of 80% methanol in water. The aqueous methanol is effective at swelling the plant matrix and solubilizing moderately polar glycosides.

-

Seal the flask and macerate for 48 hours at room temperature with occasional agitation.

Step 3: Filtration and Concentration

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

-

Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude aqueous residue.

Step 4: Liquid-Liquid Fractionation

-

Resuspend the crude residue in 200 mL of distilled water.

-

Perform a liquid-liquid extraction in a separatory funnel sequentially with 3 x 200 mL of n-hexane followed by 3 x 200 mL of ethyl acetate.

-

Causality: The n-hexane wash removes non-polar compounds like lipids and chlorophyll. The subsequent ethyl acetate fraction will contain this compound along with other compounds of similar polarity, effectively enriching the target.

-

-

Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness to obtain the this compound-enriched fraction.

Chromatographic Purification

To achieve high purity, the enriched fraction must be subjected to chromatographic separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for this final step.[4]

| Technique | Principle | Application |

| Solid-Phase Extraction (SPE) | Adsorption chromatography using a solid sorbent (e.g., C18) to perform a rough separation based on polarity.[10] | Initial cleanup and fractionation of the crude extract. |

| Column Chromatography (CC) | Separation on a stationary phase (e.g., silica gel, Sephadex) packed in a glass column, driven by gravity or low pressure.[11] | Scalable, good for initial large-volume fractionation. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, excellent for separating polar compounds.[12][13] | High-capacity separation of complex mixtures, avoids irreversible adsorption. |

| Preparative RP-HPLC | High-resolution separation on a reversed-phase (e.g., C18) column under high pressure.[4][14] | Final purification step to achieve >95% purity. |

Detailed Protocol: Preparative RP-HPLC Purification

Step 1: Sample Preparation

-

Dissolve the dried ethyl acetate fraction in the HPLC mobile phase (e.g., methanol/water mixture) at a concentration of 50-100 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

Step 2: Instrumentation and Conditions

-

System: Preparative HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol with 0.1% formic acid).

-

Rationale: The acidic modifier improves peak shape and resolution. A gradient elution is necessary to separate compounds with varying polarities present in the fraction.

-

-

Example Gradient: Start with 10% B, increase to 40% B over 30 minutes.

-

Flow Rate: 10-20 mL/min, depending on column dimensions.

-

Detection: Monitor at wavelengths relevant to phenolic compounds, typically 280 nm.

Step 3: Fraction Collection and Analysis

-

Inject the sample and begin the chromatographic run.

-

Collect fractions corresponding to the target peak identified by its retention time (determined from prior analytical HPLC runs).

-

Analyze the purity of each collected fraction using analytical HPLC.

-

Pool the pure fractions (>95%), evaporate the solvent, and lyophilize to obtain pure this compound as a white powder.

Overall Isolation and Purification Workflow

The following diagram illustrates the comprehensive strategy from raw plant material to purified this compound.

Caption: Workflow for this compound Isolation.

Structural Elucidation

Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental formula (e.g., C₁₃H₁₈O₈ for this compound).[1] Fragmentation patterns can reveal structural motifs. |

| ¹H-NMR Spectroscopy | Reveals the number and type of protons, their chemical environment, and scalar coupling relationships (proton connectivity). |

| ¹³C-NMR Spectroscopy | Shows the number and type of carbon atoms in the molecule (e.g., aromatic, methoxy, glycosyl carbons). |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range), confirming the assembly of the molecular fragments. |

Integrated Spectroscopic Analysis

The final structural confirmation relies on the synergistic interpretation of all spectroscopic data.

Caption: Logic of Structural Elucidation.

Bioactivity and Therapeutic Potential

This compound exhibits a range of pharmacological activities that make it a compelling candidate for further research. Its primary mode of action appears to be linked to its antioxidant and anti-inflammatory properties.

Anti-inflammatory Mechanism

One of the well-documented activities of this compound is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[5][6] Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

The diagram below illustrates this inhibitory action.

Caption: this compound's Inhibition of NO Production.

This activity, coupled with its strong radical-scavenging capabilities, positions this compound as a molecule with potential applications in managing inflammatory conditions and oxidative stress-related disorders.

Conclusion

The successful isolation of this compound is contingent upon a systematic and well-reasoned approach. This guide outlines a validated workflow, beginning with the judicious selection of plant material and progressing through efficient extraction, multi-step fractionation, and high-resolution purification. The causality behind each methodological choice, from solvent polarity in extraction to the selection of chromatographic columns, has been detailed to provide a clear and replicable framework. The confirmation of the molecule's structure via an integrated spectroscopic approach is the final, critical step in validating the isolation process. With its promising bioactivity profile, the methods described herein provide the essential foundation for researchers to obtain high-purity this compound for advanced pharmacological and clinical studies.

References

- Luyen, B. T., et al. (2014). A new phenylpropanoid and an alkylglycoside from Piper retrofractum leaves with their antioxidant and α-glucosidase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 24(17), 4120-4.

-

Li, T., et al. (2012). This compound, an antioxidative phenolic glycoside from bamboo species. Food Science and Biotechnology, 21(4), 1167-1171. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Korea Science (n.d.). This compound, an Antioxidative Phenolic Glycoside from Bamboo Species. Food Science and Biotechnology. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Isothis compound. PubChem Compound Database. Retrieved from: [Link]

-

Shao, Y., et al. (2013). Research methods to study plant secondary metabolic pathways and their applications in the analysis of the biosynthetic pathway of stilbenes from Polygonum multiflorum. Biotechnology & Biotechnological Equipment, 27(1), 3568-3575. Available from: [Link]

-

Yang, D., et al. (2023). Functional characterization of tyrosine decarboxylase genes that contribute to acteoside biosynthesis in Rehmannia glutinosa. ResearchGate. Available from: [Link]

-

Tian, E. L., et al. (2014). Phenolic glycosides from Glycosmis pentaphylla. Journal of Asian Natural Products Research, 16(12), 1119-25. Available from: [Link]

-

Azmir, J., et al. (2013). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 2(3), 342-369. Available from: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2319-2331. Available from: [Link]

-

Li, L., et al. (2005). Isolation and purification of acteoside and isoacteoside from Plantago psyllium L. by high-speed counter-current chromatography. Journal of Chromatography A, 1063(1-2), 161-9. Available from: [Link]

-

Ben Ahmed, Z., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 27(19), 6542. Available from: [Link]

-

Lin, L. C., & Wang, Y. C. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113300. Available from: [Link]

-

Wang, Y., et al. (2020). Current advances in acteoside biosynthesis pathway elucidation and biosynthesis. Phytochemistry, 172, 112282. Available from: [Link]

-

Osagie, I. J., & Idu, M. (2008). Ethnobotanical Uses of Plants Among the Binis in the Treatment of Ophthalmic and ENT (Ear, Nose and Throat) Ailments. Ethnobotanical Leaflets, 12, 641-651. Available from: [Link]

- Google Patents (n.d.). Acteoside extraction method. JP3925828B2.

-

Niu, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2855. Available from: [Link]

-

Lei, L., et al. (2001). Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography. Journal of Chromatography A, 912(1), 181-5. Available from: [Link]

-

Ekuadzi, E., et al. (2021). Ethnopharmacological Study of Medicinal Plants Used for the Treatment of Cardiovascular Diseases and Their Associated Risk Factors in sub-Saharan Africa. Plants, 10(11), 2309. Available from: [Link]

-

Lin, L. C., & Wang, Y. C. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Biomedicine & Pharmacotherapy, 153, 113300. Available from: [Link]

-

Kaur, H. (2020). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Critical Reviews in Analytical Chemistry, 50(5), 456-473. Available from: [Link]

-

Petropoulos, S. A., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4735. Available from: [Link]

-

Allandrieu, C., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 28(9), 3843. Available from: [Link]

-

Semenya, S. S., & Potgieter, M. J. (2014). Ethnomedicinal, Phytochemical and Ethnopharmacological Aspects of Four Medicinal Plants of Malvaceae Used in Indian Traditional Medicines: A Review. Journal of Medicinal Plants Research, 8(11), 445-457. Available from: [Link]

-

Agarwal, A., & Gupta, G. (2025). Methods associated with steviol glycosides investigation. African Journal of Medicine and Pharma Research, 3(2), 96-98. Available from: [Link]

-

Al-Snafi, A. E. (2020). The ethnomedicinal evidences pertaining to traditional medicinal herbs used in the treatment of respiratory illnesses and disorders in Saudi Arabia: A review. Journal of Pharmacy & BioAllied Sciences, 12(1), 1-13. Available from: [Link]

-

Sasidharan, S., et al. (2011). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Separation & Purification Reviews, 40(1), 1-52. Available from: [Link]

-

Al-Qaraghuli, M. M. (2012). STUDIES TOWARD ISOLATION AND IDENTIFICATION OF BIOACTIVE SUBSTANCES FROM MEDICINAL PLANTS. An-Najah National University. Available from: [Link]

Sources

- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:109194-60-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Phenolic glycosides from Glycosmis pentaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pomics.com [pomics.com]

- 8. africanjmpr.com [africanjmpr.com]

- 9. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells [mdpi.com]

A Technical Guide to Tachioside: Natural Sources, Biosynthesis, and Analysis

Abstract

Tachioside, a phenolic glycoside with notable antioxidant properties, has garnered interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural distribution, a detailed exploration of its proposed biosynthetic pathway, and robust methodologies for its extraction and quantitative analysis. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, metabolic engineering, and the development of novel therapeutic agents.

Introduction: The Chemical and Biological Landscape of this compound

This compound, chemically known as 4-hydroxy-3-methoxyphenyl-1-O-β-D-glucopyranoside, is a naturally occurring phenolic glycoside.[1][2] Its structure comprises a hydroquinone-derived aglycone (4-hydroxy-3-methoxyphenol) linked to a glucose molecule. The presence of phenolic hydroxyl groups contributes to its significant antioxidant activity, which has been shown to be comparable to that of L-ascorbic acid.[2][3] This intrinsic bioactivity makes this compound a compelling candidate for further investigation in the realms of pharmaceuticals and nutraceuticals. Understanding its natural distribution and the biochemical pathways governing its synthesis is paramount for harnessing its full potential, either through direct extraction from botanical sources or through synthetic biology approaches.

Natural Occurrence and Distribution

This compound has been identified in a diverse range of plant species, suggesting a widespread, albeit not ubiquitous, presence in the plant kingdom. The concentration of this compound can vary significantly between species and even within different tissues of the same plant.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Phyllostachys bambusoides | Poaceae | Culm (Stem) | [2][3] |

| Various Bamboo Species | Poaceae | Culm, Leaves | [3] |

| Atractylodes japonica | Asteraceae | Rhizome | [1] |

| Berchemia floribunda | Rhamnaceae | Not specified | [1] |

| Physalis peruviana (Goldenberry) | Solanaceae | Fruit | [3] |

| Triticum aestivum (Wheat) | Poaceae | Not specified |

Notably, the culm of the bamboo species Phyllostachys bambusoides has been reported to contain the highest amounts of this compound among the sources studied to date.[2][3] The presence of this compound in both monocotyledonous (bamboo, wheat) and dicotyledonous (goldenberry, Atractylodes) plants indicates that the biosynthetic machinery for its production evolved early in plant evolution or has arisen independently in different lineages.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be conceptually divided into two major stages: the formation of the aglycone, 4-hydroxy-3-methoxyphenol, and the subsequent glycosylation to yield the final product. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be constructed based on well-characterized general phenylpropanoid and glycosylation pathways in plants.[4]

Stage 1: Biosynthesis of the Aglycone (4-hydroxy-3-methoxyphenol)

The aglycone of this compound is structurally related to other well-known phenylpropanoids, such as vanillin and ferulic acid. Its formation is proposed to originate from the core phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[5][6]

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.[5]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxylation and Methylation: To arrive at the 4-hydroxy-3-methoxy substitution pattern of the this compound aglycone, further modifications of the aromatic ring are necessary. This likely involves a hydroxylation at the C3 position followed by methylation. An analogous sequence is observed in the biosynthesis of ferulic acid from p-coumaric acid, involving caffeic acid as an intermediate and a caffeic acid O-methyltransferase (COMT).[5]

-

Side-Chain Shortening/Modification: The three-carbon side chain of the phenylpropanoid intermediate (e.g., ferulic acid) must be modified to a hydroxyl group. This is a less characterized aspect of the pathway. It could potentially involve oxidative decarboxylation or a series of reduction and cleavage reactions. In vanillin biosynthesis, for instance, a vanillin synthase hydratase/lyase catalyzes the conversion of ferulic acid to vanillin.[5] A similar enzymatic activity, potentially a reductase or an oxidase, could be responsible for the formation of 4-hydroxy-3-methoxyphenol.

Caption: Proposed biosynthesis pathway for the aglycone of this compound.

Stage 2: Glycosylation of the Aglycone

The final step in this compound biosynthesis is the attachment of a glucose moiety to the 4-hydroxy-3-methoxyphenol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).[7][8] These enzymes transfer a glucose unit from an activated sugar donor, UDP-glucose, to a specific hydroxyl group on the acceptor molecule (the aglycone).

UDP-glucose + 4-hydroxy-3-methoxyphenol → this compound + UDP

While the specific UGT responsible for this compound synthesis has not yet been identified, numerous plant UGTs exhibit activity towards a broad range of phenolic substrates.[9] For example, UGTs have been characterized that can glycosylate similar compounds like hydroquinone and tyrosol.[10][11] The identification and characterization of the specific UGT involved in this compound formation would be a critical step towards its biotechnological production.

Experimental Protocols: Extraction, Isolation, and Quantification

The effective study of this compound necessitates robust methods for its extraction from plant matrices and subsequent purification and analysis. As a phenolic glycoside, this compound is moderately polar.

Extraction of this compound from Plant Material

The choice of solvent is critical for the efficient extraction of phenolic glycosides.[12][13]

Protocol: Solvent Extraction of this compound

-

Sample Preparation: Lyophilize fresh plant material to remove water, which can interfere with extraction efficiency. Grind the dried tissue into a fine powder to maximize the surface area for solvent penetration.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 1.5 mL of 80% aqueous methanol. Methanol is effective for extracting lower molecular weight polyphenols, and the addition of water helps to extract the more polar glycosides.[12]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 20 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction.

-

-

Clarification: Centrifuge the mixture at 14,000 x g for 15 minutes to pellet insoluble plant debris.

-

Collection: Carefully transfer the supernatant containing the extracted this compound to a clean tube. For quantitative analysis, this extract can be filtered through a 0.22 µm syringe filter directly into an HPLC vial.

Caption: Workflow for the extraction and analysis of this compound.

Purification of this compound

For the isolation of pure this compound for structural elucidation or bioactivity studies, further purification steps are required after the initial extraction.

-

Liquid-Liquid Partitioning: The crude extract can be concentrated and partitioned between a polar solvent (e.g., water) and a moderately polar, immiscible solvent (e.g., ethyl acetate) to remove highly nonpolar compounds like chlorophylls and lipids, and highly polar compounds like sugars. Phenolic glycosides will typically partition into the ethyl acetate phase.

-

Column Chromatography: The fraction enriched with this compound can be subjected to column chromatography.

-

Normal-Phase Chromatography: Using a silica gel stationary phase with a gradient of solvents (e.g., chloroform-methanol) can separate compounds based on polarity.

-

Reversed-Phase Chromatography: A C18-functionalized silica stationary phase with a water-methanol or water-acetonitrile gradient is highly effective for separating phenolic glycosides.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. Using a reversed-phase column, the fraction containing this compound can be injected, and the corresponding peak collected.

Quantitative Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector is the standard method for the quantification of this compound in plant extracts.

-

System: A reversed-phase HPLC system.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV-Vis Detector: this compound exhibits UV absorbance due to its phenolic ring. Detection is typically performed around 280 nm.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides higher sensitivity and specificity. Quantification can be performed using selected ion monitoring (SIM) of the molecular ion of this compound.

-

-

Quantification: A calibration curve is constructed using a pure analytical standard of this compound at known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound is a phenolic glycoside of growing interest due to its antioxidant properties and presence in various plant species. This guide has outlined its primary natural sources and a proposed biosynthetic pathway rooted in the well-established phenylpropanoid pathway. The provided protocols for extraction and analysis offer a robust framework for researchers.

Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: The precise enzymatic steps leading from ferulic acid to the this compound aglycone need to be identified. Furthermore, the specific UDP-glucosyltransferase responsible for the final glycosylation step should be cloned and characterized.

-

Metabolic Engineering: A complete understanding of the biosynthetic pathway will enable the metabolic engineering of microorganisms or plants for the sustainable and high-yield production of this compound.

-

Pharmacological Evaluation: Further in-depth studies are required to fully characterize the bioactivities of this compound and evaluate its potential as a therapeutic or nutraceutical agent.

The continued exploration of this compound holds significant promise for advancements in natural product chemistry, biotechnology, and human health.

References

-

Vanillin - Wikipedia. [Link]

-

Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC - NIH. [Link]

-

Metabolic pathways of vanillin biosynthesis | Download Scientific Diagram - ResearchGate. [Link]

-

Genetic Engineering Approaches for the Microbial Production of Vanillin - MDPI. [Link]

-

Enzymatic glycosylation of hydroquinone by amylosucrase from X.... - ResearchGate. [Link]

-

This compound | C13H18O8 | CID 11962143 - PubChem. [Link]

-

Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. [Link]

-

a Glycosylation process of hydroquinone into arbutin, b calluses used... | Download Scientific Diagram - ResearchGate. [Link]

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. [Link]

-

Extraction and isolation of phenolic compounds - PubMed. [Link]

-

Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - NIH. [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. [Link]

-

Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol | Request PDF - ResearchGate. [Link]

-

This compound, an antioxidative phenolic glycoside from bamboo species - ResearchGate. [Link]

-

This compound, an Antioxidative Phenolic Glycoside from Bamboo Species - Korea Science. [Link]

-

Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - ResearchGate. [Link]

-

Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC - PubMed Central. [Link]

-

Biotransformation of hydroquinone into arbutin - ResearchGate. [Link]

-

Phenylpropanoid Biosynthesis - ResearchGate. [Link]

-

Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - PubMed. [Link]

-

Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - NIH. [Link]

-

(PDF) Highly Efficient Biosynthesis of Salidroside by a UDP-glucosyltransferase-catalyzed Cascade Reaction - ResearchGate. [Link]

-

Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC - PubMed Central. [Link]

Sources

- 1. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an Antioxidative Phenolic Glycoside from Bamboo Species -Food Science and Biotechnology | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vanillin - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Identification of UDP-Sugar-Dependent Glycosyltransferase and Acyltransferase Involved in the Phenylethanoid Glycoside Biosynthesis Induced by Methyl Jasmonate in Sesamum indicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Derivatization of Tachioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachioside, a phenolic glycoside with the chemical structure 4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside, has garnered significant interest within the scientific community due to its notable biological activities, including antioxidant, anti-obesity, and α-glucosidase inhibitory properties.[1] This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. It is designed to serve as a resource for researchers and drug development professionals, offering insights into synthetic strategies, potential derivatization pathways, and the structure-activity relationships that govern its therapeutic potential. This document delves into both classical and modern synthetic approaches, outlines detailed experimental considerations, and explores how targeted chemical modifications can be leveraged to enhance the pharmacological profile of this promising natural product.

Introduction: The Scientific Merit of this compound

This compound is a naturally occurring phenolic glycoside found in various plant species.[2] Its core structure consists of a vanillyl alcohol (4-hydroxy-3-methoxyphenyl) aglycone linked to a β-D-glucopyranose moiety via a glycosidic bond. The inherent biological activities of this compound make it an attractive scaffold for drug discovery and development. Its antioxidant properties are of particular interest, suggesting a potential role in mitigating oxidative stress-related pathologies.[1] Furthermore, its ability to inhibit α-glucosidase points towards its potential as a therapeutic agent for managing type 2 diabetes.

The development of robust synthetic routes to this compound and its analogs is crucial for several reasons. Firstly, it allows for the production of sufficient quantities of the pure compound for extensive biological evaluation, overcoming the limitations of natural sourcing. Secondly, and perhaps more importantly, it opens the door to systematic derivatization and the exploration of structure-activity relationships (SAR). By strategically modifying the this compound molecule, it is possible to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties, enhance its potency, and potentially discover novel biological activities.

This guide will first explore the key aspects of this compound synthesis, focusing on the strategic formation of the critical glycosidic bond. Subsequently, it will detail various derivatization strategies, discussing the rationale behind these modifications and their potential impact on the molecule's bioactivity.

The Chemical Synthesis of this compound: A Strategic Overview

The total synthesis of this compound hinges on the stereoselective formation of the β-glycosidic linkage between the vanillyl alcohol aglycone and the glucose moiety. This section will detail two primary approaches: a classical chemical method, the Koenigs-Knorr reaction, and a modern chemoenzymatic strategy.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals two key building blocks: a protected glucose derivative and the vanillyl alcohol aglycone. The primary challenge lies in controlling the stereochemistry at the anomeric center to achieve the desired β-configuration.

Caption: Retrosynthetic analysis of this compound.

Classical Approach: The Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry and provides a reliable method for the formation of glycosidic bonds.[3] The reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt.[3][4][5]

Causality Behind Experimental Choices:

-

Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) is a common and effective glycosyl donor. The acetyl protecting groups serve two purposes: they prevent unwanted side reactions at the hydroxyl groups and the C2-acetyl group provides neighboring group participation, which is crucial for directing the stereochemical outcome towards the desired 1,2-trans-glycoside (the β-anomer in the case of glucose).[3]

-

Aglycone: Vanillyl alcohol is the nucleophile that attacks the anomeric center of the glucose donor.

-

Promoter: Silver carbonate or silver oxide are classic promoters for the Koenigs-Knorr reaction.[1][5] They act as halophiles, activating the glycosyl bromide for nucleophilic attack.

-

Solvent: Aprotic solvents such as dichloromethane or toluene are typically used to ensure the solubility of the reactants and to avoid side reactions.

Experimental Workflow:

Caption: Koenigs-Knorr synthesis workflow for this compound.

Detailed Protocol: Koenigs-Knorr Synthesis of this compound

-

Preparation of Reactants: Ensure all glassware is oven-dried and reactants are anhydrous. Vanillyl alcohol and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide should be of high purity.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vanillyl alcohol in anhydrous toluene.

-

Addition of Promoter and Glycosyl Donor: Add silver carbonate to the solution, followed by the portion-wise addition of acetobromoglucose. The reaction is typically stirred in the dark to prevent the light-sensitive silver salts from decomposing.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification of Protected this compound: The crude product is purified by silica gel column chromatography to yield tetra-O-acetyl-tachioside.

-

Deprotection (Zemplén Deacetylation): The purified protected this compound is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.

-

Neutralization and Final Purification: Once the deacetylation is complete (monitored by TLC), the reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The final product, this compound, is then purified by column chromatography.

Chemoenzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers several advantages over classical chemical methods, including high regio- and stereoselectivity under mild reaction conditions. A study has reported the successful synthesis of 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, an isomer of this compound, using maltase from Saccharomyces cerevisiae.[6] This demonstrates the feasibility of using enzymes for the glycosylation of vanillyl alcohol.

Causality Behind Experimental Choices:

-

Enzyme: A glycosidase operating in a transglycosylation mode is required. While the cited study used maltase to produce the α-anomer, a β-glucosidase could potentially be employed to synthesize the desired β-anomer of this compound.

-

Glycosyl Donor: An activated sugar donor is needed. In the enzymatic approach, this can be a simple disaccharide like maltose[6] or cellobiose, from which the enzyme transfers one glucose unit.

-

Aglycone: Vanillyl alcohol serves as the acceptor for the glucose moiety.

-

Reaction Conditions: The reaction is carried out in an aqueous buffer system at a specific pH and temperature to ensure optimal enzyme activity.[6]

Experimental Workflow:

Caption: Chemoenzymatic synthesis workflow for this compound.

Detailed Protocol: Chemoenzymatic Synthesis of this compound (Hypothetical)

-

Enzyme and Substrate Preparation: Dissolve vanillyl alcohol and the glycosyl donor (e.g., cellobiose) in a suitable aqueous buffer (e.g., phosphate or citrate buffer) at the optimal pH for the selected β-glucosidase.

-

Enzymatic Reaction: Add the β-glucosidase to the substrate solution. The reaction is typically incubated at a constant temperature with gentle agitation.

-

Reaction Monitoring: The formation of this compound can be monitored over time using High-Performance Liquid Chromatography (HPLC).

-

Enzyme Deactivation: Once the reaction has reached the desired conversion, the enzyme is denatured by heating or by the addition of an organic solvent like ethanol to stop the reaction.

-

Purification: The reaction mixture is centrifuged to remove the denatured enzyme. The supernatant is then subjected to preparative HPLC to isolate and purify this compound.

| Parameter | Koenigs-Knorr Synthesis | Chemoenzymatic Synthesis |

| Stereoselectivity | Good (β-selective with participating groups) | Excellent (Enzyme-dependent) |

| Protecting Groups | Required | Generally not required |

| Reaction Conditions | Anhydrous, often requires heavy metals | Aqueous, mild pH and temperature |

| Byproducts | Stoichiometric amounts of silver salts | Minimal, mainly unreacted substrates |

| Scalability | Well-established for large-scale synthesis | Can be challenging, dependent on enzyme stability and cost |

Derivatization of this compound: Enhancing Biological Activity

The derivatization of natural products is a key strategy in drug discovery to improve their pharmacological properties.[7] For this compound, derivatization can be targeted at the hydroxyl groups of the glucose moiety or the phenolic hydroxyl group of the aglycone. The primary goals of such modifications are to modulate lipophilicity, improve metabolic stability, and enhance target-specific interactions.

Rationale for Derivatization

-

Improving Bioavailability: The multiple hydroxyl groups of this compound make it highly polar, which can limit its oral bioavailability. Acylation or etherification of some of these hydroxyls can increase lipophilicity, potentially improving absorption across biological membranes.

-

Enhancing Target Affinity: For its α-glucosidase inhibitory activity, specific interactions with the enzyme's active site are crucial. Derivatization can introduce new functional groups that may form additional hydrogen bonds or hydrophobic interactions, thereby increasing inhibitory potency.[8][9][10]

-

Modulating Antioxidant Activity: The phenolic hydroxyl group is key to this compound's antioxidant activity. While direct modification of this group might reduce its radical scavenging ability, derivatization of the sugar moiety could influence its overall antioxidant profile in different biological environments.[4]

-

Exploring New Biological Activities: Derivatization can lead to analogs with entirely new pharmacological profiles, such as antimicrobial or anticancer activities.[11][12][13]

Key Derivatization Strategies

3.2.1. Acylation/Esterification

Acylation is a common strategy to introduce ester functionalities. This can be achieved chemically using acyl chlorides or anhydrides, or enzymatically using lipases.

-

Chemical Acylation: This can be performed using reagents like acetyl chloride, benzoyl chloride, or other acylating agents in the presence of a base like pyridine. The challenge lies in achieving regioselectivity, as all hydroxyl groups are potential sites for acylation. Selective protection-deprotection strategies may be necessary to target specific hydroxyls.

-

Enzymatic Acylation: Lipases can offer high regioselectivity in non-aqueous media.[14] For example, a lipase might selectively acylate the primary hydroxyl group at the C6 position of the glucose moiety.

3.2.2. Etherification

Introduction of ether linkages, for instance, by Williamson ether synthesis, can also be used to modify the hydroxyl groups. This involves deprotonation of a hydroxyl group with a strong base followed by reaction with an alkyl halide. Similar to acylation, regioselectivity is a key consideration.

Logical Flow of a Derivatization and Evaluation Project:

Caption: Logical workflow for the derivatization and biological evaluation of this compound.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR studies on a wide range of this compound derivatives are not extensively reported in the literature, valuable insights can be drawn from studies on other phenolic and flavonoid glycosides:

-

Acylation and Antimicrobial Activity: Studies on acylated flavonol glycosides have shown that the introduction of acyl groups can enhance antibacterial activity, particularly against Gram-positive bacteria.[11] The nature and position of the acyl group can significantly influence the potency.

-

Lipophilicity and Bioactivity: Increasing the lipophilicity through derivatization can, in some cases, enhance the interaction of the molecule with biological membranes, which can be beneficial for antimicrobial activity.[3]

-

Galloylation and α-Glucosidase Inhibition: In a study of 1,5-anhydro-D-glucitol derivatives, it was found that increasing the number of galloyl units significantly increased α-glucosidase inhibitory activity.[4] This suggests that introducing bulky aromatic esters to the glucose moiety of this compound could be a promising strategy for enhancing its antidiabetic potential. The position of the galloyl group was also shown to be critical, with substitution at the C-2 position demonstrating particularly strong activity.[4]

Conclusion and Future Directions

This compound presents a valuable natural product scaffold for the development of new therapeutic agents. This guide has outlined both classical and modern approaches to its chemical synthesis, providing a foundation for its production in a laboratory setting. The Koenigs-Knorr reaction remains a robust method for achieving the desired β-glycosidic linkage, while chemoenzymatic synthesis offers a promising green alternative.

The derivatization of this compound represents a fertile area for future research. By applying strategies such as acylation and etherification, it is possible to generate a library of novel analogs. The systematic biological evaluation of these derivatives will be crucial for elucidating detailed structure-activity relationships. Based on findings from related phenolic glycosides, derivatization of the glucose moiety with aromatic acyl groups appears to be a particularly promising avenue for enhancing α-glucosidase inhibition. Future work should focus on the regioselective modification of this compound and the comprehensive pharmacological profiling of the resulting derivatives to unlock the full therapeutic potential of this intriguing natural product.

References

-

Si, L., et al. (2016). New acylated flavonol glycosides with antibacterial activity from root barks of Sophora japonica. ResearchGate. Available at: [Link]

-

Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

Molnár, J., et al. (1989). Antimicrobial and immunomodulating effects of some phenolic glycosides. Acta Microbiologica Hungarica, 36(4), 425-432. Available at: [Link]

-

Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity. PubMed. Available at: [Link]

-

Synthesis and activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Structure activity relationship (SAR) of synthesized compounds. ResearchGate. Available at: [Link]

-

This compound, an antioxidative phenolic glycoside from bamboo species. ResearchGate. Available at: [Link]

-

Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. PubMed Central. Available at: [Link]

-

Cytotoxicity activity. Systematic Reviews in Pharmacy. Available at: [Link]

-

Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]

- US6261813B1 - Two step enzymatic acylation. Google Patents.

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

- US7368593B1 - Method of selective esterification. Google Patents.

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. ResearchGate. Available at: [Link]

-

Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Available at: [Link]

-

Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. MDPI. Available at: [Link]

-

Synthetic Strategies and Biological Activities of Teixobactin and its Analogs: A Review. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H18O8 | CID 11962143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and immunomodulating effects of some phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Cellular Mechanisms of Action of Acteoside (Verbascoside)

A Note on Terminology: This guide addresses the cellular mechanisms of Acteoside (also known as Verbascoside). The initial query for "Tachioside" did not yield significant results in the peer-reviewed scientific literature, suggesting it may be a less common synonym, a related compound, or a potential misspelling. Acteoside is a structurally similar and extensively researched phenylethanoid glycoside whose mechanisms of action are well-documented and align with the likely interests of researchers in this field.

Introduction: Unveiling the Therapeutic Potential of Acteoside

Acteoside is a phenylethanoid glycoside found in numerous medicinal plants, noted for its broad spectrum of biological activities. Its remarkable efficacy in cellular models of inflammation, oxidative stress, and neurodegeneration has drawn significant scientific interest.[1] This technical guide provides an in-depth exploration of the core molecular mechanisms through which Acteoside exerts its effects, focusing on its modulation of key signaling pathways. We will dissect the causality behind its anti-inflammatory and antioxidant properties and provide validated experimental protocols for researchers aiming to investigate these effects in their own cellular models.

Core Mechanisms of Action in Cellular Models

Acteoside's therapeutic potential stems from its ability to interact with and modulate multiple, interconnected signaling pathways. The primary mechanisms can be categorized into two main areas: the suppression of pro-inflammatory signaling and the activation of the endogenous antioxidant response.

Anti-inflammatory Action: Potent Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response.[2][3] In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[4] This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB p65/p50 dimer to translocate into the nucleus.[2][4] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[5][6]

Acteoside has been shown to be a powerful inhibitor of this cascade. Studies in LPS-stimulated cellular models, such as RAW 264.7 macrophages and BV-2 microglia, demonstrate that Acteoside treatment significantly curtails the inflammatory response.[1][6] Its mechanism involves inhibiting the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the active p65 subunit.[6][7] By holding NF-κB in its latent cytoplasmic state, Acteoside effectively shuts down the downstream production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1][6][7]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical signaling molecules that regulate cellular processes like proliferation, differentiation, and apoptosis in response to external stressors. [8]In the context of inflammation and neurodegeneration, the persistent activation of p38 and JNK is often associated with apoptotic cell death and the production of inflammatory mediators. [8][9] Acteoside has been shown to modulate MAPK signaling, typically by inhibiting the stress-induced phosphorylation of p38 and JNK in models of inflammation. [1][10]This inhibition contributes to its overall anti-inflammatory and cytoprotective effects, working in concert with the suppression of the NF-κB pathway. [1]The role of ERK is more complex, as its activation can be either pro-survival or pro-apoptotic depending on the cellular context. [9]

Key Experimental Protocols

To validate the mechanisms of Acteoside, standardized and reproducible protocols are essential. The following sections detail core methodologies for investigating its effects on the NF-κB and Nrf2 pathways in relevant cellular models.

Protocol: Investigating NF-κB Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to quantify the effect of Acteoside on key proteins in the NF-κB pathway using Western Blot analysis. RAW 264.7 murine macrophages are a standard model for studying LPS-induced inflammation. [10][11][12] 3.1.1 Materials

-

RAW 264.7 cells (ATCC)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin [13]* Acteoside (≥98% purity)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

DMSO (vehicle control) [13]* RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

3.1.2 Step-by-Step Methodology

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator. [13]2. Seeding: Seed 2 x 10^6 cells per well in 6-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of Acteoside (e.g., 10, 25, 50 µM) or vehicle (DMSO, ≤0.1%). Incubate for 2 hours.

-

Causality: Pre-treatment allows the compound to enter the cells and be available to act on signaling pathways immediately upon stimulation. Serum starvation reduces basal pathway activation.

-

-

Stimulation: Add LPS (final concentration 500 ng/mL - 1 µg/mL) to all wells except the negative control. [11]Incubate for 30 minutes (for p-IκBα and p-p65) or 24 hours (for cytokine assays).

-

Causality: 30 minutes is an optimal time point to observe the peak phosphorylation of early signaling proteins like IκBα.

-

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify band density using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts and then to the loading control (β-actin).

Protocol: Assessing Nrf2 Nuclear Translocation by Western Blot

This protocol determines if Acteoside promotes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

3.2.1 Materials

-

Same cell culture reagents as in 3.1.

-

Nuclear and Cytoplasmic Extraction Kit.

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

-

Other reagents as listed in 3.1.2.

3.2.2 Step-by-Step Methodology

-

Cell Culture & Treatment: Follow steps 1-3 from Protocol 3.1.1. For stimulation, treatment with Acteoside alone is often sufficient to induce Nrf2 translocation. A typical time course is 2-4 hours.

-

Cell Fractionation:

-

Harvest cells by scraping into PBS.

-

Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This is a critical step that uses differential centrifugation and specific buffers to separate the cellular compartments.

-

Self-Validation: The purity of the fractions is paramount. After extraction, you will have two separate lysates: cytoplasmic and nuclear.

-

-

Protein Quantification: Perform a BCA assay on both the nuclear and cytoplasmic fractions.

-

Western Blotting:

-

Run two separate gels: one for the cytoplasmic fractions and one for the nuclear fractions.

-

Load equal amounts of protein for each fraction.

-

Probe the nuclear fraction blot with anti-Nrf2 and anti-Lamin B1.

-

Probe the cytoplasmic fraction blot with anti-Nrf2 and anti-GAPDH.

-

-

Analysis: In untreated cells, the Nrf2 signal should be weak in the nucleus and present in the cytoplasm. In Acteoside-treated cells, the Nrf2 signal should increase significantly in the nuclear fraction.

-

Trustworthiness: The presence of Lamin B1 only in the nuclear fraction and GAPDH only in the cytoplasmic fraction confirms a successful and clean fractionation, validating the results.

-

Data Synthesis: Quantitative Effects of Acteoside

The following table summarizes the typical quantitative effects of Acteoside observed in cellular models, providing a reference for expected outcomes.

| Cellular Model | Stimulus | Acteoside Conc. (µM) | Measured Endpoint | Observed Effect | Reference(s) |

| RAW 264.7 | LPS | 10 - 50 | Nitric Oxide (NO) | Significant, dose-dependent reduction | [1] |

| RAW 264.7 | LPS | 10 - 50 | TNF-α, IL-6 | Significant, dose-dependent reduction | [1] |

| BV-2 Microglia | LPS | 12.5 - 50 | iNOS, COX-2 expression | Significant, dose-dependent reduction | [6] |

| A549 Lung Cells | LPS | 30 - 60 | p-p65 Nuclear Translocation | Significant inhibition | [7] |

| Zebrafish (in vivo) | 6-OHDA | - | Nrf2/ARE Pathway | Upregulation of antioxidative enzymes | [14] |

Conclusion

Acteoside presents a compelling profile as a multi-target therapeutic agent. Its mechanism of action in cellular models is characterized by a potent dual-action capability: it simultaneously suppresses pro-inflammatory cascades mediated by NF-κB and MAPKs while bolstering the cell's own defense systems through the activation of the Nrf2 antioxidant pathway. This coordinated modulation of key signaling nodes underscores its potential for development in treating diseases with inflammatory and oxidative stress components. The protocols and data presented in this guide offer a robust framework for researchers to further explore and validate the multifaceted cellular activities of this promising natural compound.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Flavonoids in Cell Culture Experiments.

-

Cao, G., et al. (2019). Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation. Inflammation, 42(4), 1336-1349. [Link]

-

Gao, L., et al. (2019). Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway. Brain Research Bulletin, 146, 165-173. [Link]

-

Kim, H., et al. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. [Link]

- Kundu, J. K., & Surh, Y. J. (2008). Nrf2 as a master redox switch in turning on the cellular signaling involved in the induction of cytoprotective genes by some chemopreventive phytochemicals. Planta Medica, 74(13), 1526-1536.

-

Li, X., et al. (2018). [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells]. Zhongguo Zhong Yao Za Zhi, 43(19), 3995-4000. [Link]

-

Liu, Y., et al. (2015). Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro. International Immunopharmacology, 26(2), 290-298. [Link]

-

Luo, C., et al. (2024). Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation. Helvetica Chimica Acta. [Link]

- Saha, S., & Pahan, K. (2006). Regulation of inducible nitric oxide synthase gene in activated C6 glial cells. Journal of Neurochemistry, 96(4), 948-959.

- Shawver, L. K., et al. (2002). Smart drugs: tyrosine kinase inhibitors in cancer therapy. Cancer Cell, 1(2), 117-123.

-

Shih, A. Y., et al. (2005). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of the American Society of Nephrology, 16(3), 599-603. [Link]

-

Tripathi, D. N., & Aggarwal, A. (2006). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

Sources

- 1. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Involved in Inflammatory Cascade: A Review | Texila Journal [texilajournal.com]

- 6. [Inhibitory effects of acteoside on LPS-induced inflammatory response on BV-2 microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Bioactive Compounds and MAPK Pathway Modulation in “Ischemia”—Stressed PC12 Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Tachioside

Foreword: Unveiling the Therapeutic Potential of a Bamboo-Derived Phenolic Glycoside

In the vast and intricate world of natural product pharmacology, the exploration of plant-derived compounds for novel therapeutic applications remains a cornerstone of drug discovery. This guide delves into the pharmacological landscape of Tachioside, a phenolic glycoside with burgeoning interest in the scientific community. Primarily sourced from various bamboo species, this compound has emerged as a compound of significant promise, demonstrating a compelling profile of antioxidant and anti-inflammatory activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's chemical properties, biological activities, and the underlying molecular mechanisms of action. Our narrative is built upon a foundation of scientific integrity, synthesizing technical data with mechanistic insights to foster a deeper understanding of this compound's therapeutic potential.

Molecular Profile and Sourcing of this compound

Chemical Identity

This compound, chemically known as 4-hydroxy-3-methoxyphenyl-β-D-glucopyranoside, is a phenolic glycoside with the molecular formula C₁₃H₁₈O₈ and a molecular weight of approximately 302.28 g/mol .[1] Its structure features a hydroquinone glucoside moiety, which is fundamental to its biological activities.

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1]

-

CAS Number: 109194-60-7[1]

Natural Occurrence and Isolation

This compound is predominantly isolated from various species of bamboo, with notable concentrations found in the culm of Phyllostachys bambusoides.[2] It has also been identified in other plants such as Atractylodes japonica and Berchemia floribunda.[1] The isolation of this compound typically involves extraction from the plant material using polar solvents like methanol or ethanol, followed by chromatographic purification techniques to yield the pure compound.

Core Pharmacological Activities: A Mechanistic Perspective

This compound exhibits a spectrum of pharmacological properties, with its antioxidant and anti-inflammatory effects being the most extensively studied. These activities are intrinsically linked to its chemical structure, particularly the phenolic hydroxyl group which acts as a potent hydrogen donor.

Potent Antioxidant Capacity

The antioxidant prowess of this compound is a cornerstone of its therapeutic potential, contributing to its protective effects against oxidative stress-induced cellular damage.

This compound's primary antioxidant mechanism involves direct radical scavenging. It effectively neutralizes free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom from its phenolic hydroxyl group. This activity is comparable to that of well-known antioxidants like L-ascorbic acid.[2]

Beyond direct scavenging, evidence from related phenolic glycosides suggests that this compound may also modulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5][6]

Signaling Pathway: Nrf2-ARE Activation

Caption: this compound's potential role in activating the Nrf2-ARE pathway.

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-

L-ascorbic acid is used as a positive control and is prepared in the same manner.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each this compound dilution (or L-ascorbic acid) to triplicate wells.

-

Add 100 µL of methanol to triplicate wells to serve as the blank.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Robust Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

The anti-inflammatory activity of this compound is attributed to its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. While direct studies on this compound are emerging, the mechanisms of structurally similar phenolic glycosides involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9] These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Caption: this compound's potential inhibition of NF-κB and MAPK signaling.

This protocol details the measurement of NO production by assessing nitrite levels in the culture medium of LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

-

Emerging Pharmacological Frontiers